molecular formula C20H23NO3 B2398620 N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide CAS No. 2034439-64-8

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide

Cat. No.: B2398620
CAS No.: 2034439-64-8
M. Wt: 325.408
InChI Key: ZHKAAICJZLSTKV-UHFFFAOYSA-N
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Description

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide is a synthetic acetamide derivative intended for research and development purposes. This compound features a molecular structure incorporating an isochroman group and a methoxyphenyl moiety, which may be of interest in various pharmacological and chemical discovery applications. Researchers can explore its potential as a biochemical tool or an intermediate in organic synthesis. Specific properties such as its mechanism of action, binding affinity, and functional activity are under investigation. This product is provided for research use only and is not intended for diagnostic or therapeutic applications. Handling should adhere to appropriate laboratory safety protocols. Researchers are encouraged to consult the product's Certificate of Analysis for detailed specifications including purity, structural characterization data, and recommended storage conditions.

Properties

IUPAC Name

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-21(20(22)11-15-6-5-9-18(10-15)23-2)13-19-12-16-7-3-4-8-17(16)14-24-19/h3-10,19H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKAAICJZLSTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CC2=CC=CC=C2CO1)C(=O)CC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide typically involves the following steps:

    Formation of Isochroman-3-ylmethyl Intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This step involves the coupling of the isochroman intermediate with a methoxyphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

    Formation of the Methylacetamide Moiety: The final step involves the acylation of the intermediate with methylacetamide under suitable conditions, such as using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(isochroman-3-ylmethyl)-2-(3-hydroxyphenyl)-N-methylacetamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(isochroman-3-ylmethyl)-2-(3-chlorophenyl)-N-methylacetamide: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds and may confer specific advantages in certain applications.

Biological Activity

N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an isochroman moiety linked to a 3-methoxyphenyl group and a methylacetamide functional group. This combination contributes to its distinctive chemical reactivity and biological properties.

The biological activity of this compound can be attributed to several potential mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can affect various biological processes.
  • Receptor Modulation : It is believed to interact with certain receptors, thereby influencing cellular signaling pathways.
  • Gene Expression Alteration : The compound might affect the expression of genes related to cell growth and differentiation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that isochroman derivatives can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have suggested that this compound may possess anticancer activity. Isochroman derivatives have been observed to induce apoptosis in cancer cell lines, which could be linked to their ability to modulate signaling pathways associated with cell survival and proliferation.

Case Studies

  • Study on Antimicrobial Activity :
    • A recent investigation evaluated the antimicrobial efficacy of isochroman derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Anticancer Activity Assessment :
    • In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways. The IC50 values for cell viability were determined, showcasing its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
N-(isochroman-3-ylmethyl)-2-phenoxyacetamideStructureModerate Antimicrobial
N-(isochroman-3-ylmethyl)-3,5-dimethoxybenzamideStructureStrong Anticancer

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(isochroman-3-ylmethyl)-2-(3-methoxyphenyl)-N-methylacetamide?

Answer: Synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting isochroman-3-ylmethylamine derivatives with 2-(3-methoxyphenyl)acetic acid precursors using coupling agents like EDCI or HOBt.
  • Methylation : Introducing the N-methyl group via reductive amination or alkylation with methyl iodide under basic conditions (e.g., NaHCO₃).

Q. Critical parameters :

  • Temperature : 0–25°C for coupling steps to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%) .

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Source
Amide CouplingEDCI, HOBt, DMF, 25°C65–7592–95%
N-MethylationCH₃I, NaHCO₃, DCM, 0°C80–8590–93%

Q. Which analytical techniques are most reliable for characterizing this compound?

Answer:

  • Structural confirmation :
    • NMR (¹H, ¹³C) : Assign methoxyphenyl (δ 3.8–3.9 ppm for OCH₃) and isochroman methylene protons (δ 4.2–4.5 ppm) .
    • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error .
  • Purity assessment :
    • HPLC : Use C18 columns with acetonitrile/water (70:30) mobile phase; retention time ~8–10 min .
    • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Q. How does the compound’s stability vary under different storage conditions?

Answer:

  • Thermal stability : Decomposes above 150°C (DSC/TGA data) .
  • Light sensitivity : Store in amber vials at –20°C to prevent photodegradation of the methoxyphenyl group .
  • Hydrolytic stability : Susceptible to ester/amide bond cleavage in acidic/basic conditions (pH <3 or >10); stable in neutral buffers for ≥48 hours .

Advanced Research Questions

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) based on the methoxyphenyl and isochroman moieties .
  • DFT calculations : Optimize geometry at B3LYP/6-311++G(d,p) level to analyze electron density at the amide bond (reactivity hotspot) .
  • MD simulations : Assess conformational flexibility in aqueous/PBS environments (GROMACS, 50 ns trajectories) .

Key finding : The isochroman group enhances hydrophobic interactions, while the methoxyphenyl contributes to π-π stacking .

Q. How should researchers reconcile contradictory data in biological assays (e.g., IC₅₀ variability)?

Answer:

  • Troubleshooting steps :
    • Validate assay conditions (e.g., ATP concentration in kinase assays) .
    • Check compound solubility (use DMSO stocks ≤0.1% to avoid solvent interference) .
    • Replicate experiments across cell lines (e.g., HEK293 vs. CHO for receptor studies) .
  • Statistical analysis : Apply ANOVA with post-hoc Tukey tests to identify outliers .

Case study : Discrepancies in IC₅₀ values (1–10 µM) for PDE4 inhibition resolved by standardizing Mg²⁺ ion concentration .

Q. What degradation pathways are observed under oxidative/reductive conditions?

Answer:

  • Oxidative degradation :
    • Methoxyphenyl ring : Forms quinone derivatives via CYP450 enzymes (LC-MS/MS confirmation) .
    • Isochroman ring : Epoxidation at the 3-position observed in H₂O₂-mediated reactions .
  • Reductive degradation :
    • Amide bond : Stable under NaBH₄ conditions but cleaved by LiAlH₄ to yield amine intermediates .

Table 2 : Degradation Products

ConditionMajor ProductDetection Method
H₂O₂ (1 mM, pH 7.4)3,4-Epoxyisochroman derivativeLC-HRMS
LiAlH₄ (THF, 0°C)N-Methylisochroman-3-ylmethanamineGC-MS

Q. How can in vitro assays optimize dose-response curves for target engagement studies?

Answer:

  • Protocol optimization :
    • Cell viability : Pre-test using MTT assay (24–72 hr exposure) .
    • Dose range : 0.1–100 µM (logarithmic spacing) .
  • Data normalization :
    • Use Z-factor >0.5 for high-throughput screens .
    • Correct for background fluorescence (e.g., λex/λem = 485/535 nm for Fluo-4 Ca²⁺ assays) .

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